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molecular formula C12H13FN2 B2409741 2-Fluoro-6-(piperidin-1-yl)benzonitrile CAS No. 646989-68-6

2-Fluoro-6-(piperidin-1-yl)benzonitrile

Cat. No. B2409741
M. Wt: 204.248
InChI Key: YJYYPEGBLDGHPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07888366B2

Procedure details

2,6-Difluorobenzonitrile (250 mg; 1.8 mmol) and piperidine (145 mg; 1.7 mmol) were mixed in DMF (5 mL) for 3 hours at RT. The solvent is removed under vacuum, and the resulting oil is dried under vacuum at 30° C. overnight to yield 152 milligrams of 2-fluoro-6-(piperidin-1-yl)benzonitrile.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
145 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:3]=1[C:4]#[N:5].[NH:11]1[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1>CN(C=O)C>[F:10][C:6]1[CH:7]=[CH:8][CH:9]=[C:2]([N:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)[C:3]=1[C:4]#[N:5]

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
FC1=C(C#N)C(=CC=C1)F
Name
Quantity
145 mg
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed under vacuum
CUSTOM
Type
CUSTOM
Details
the resulting oil is dried under vacuum at 30° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C#N)C(=CC=C1)N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 152 mg
YIELD: CALCULATEDPERCENTYIELD 43.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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